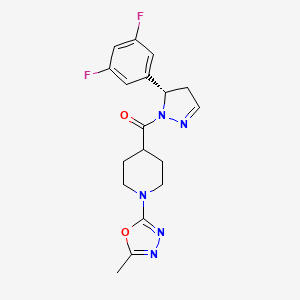
myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH is a synthetic peptide compound. It is characterized by the presence of a myristoyl group attached to the N-terminal phenylalanine (Phe) residue, followed by a sequence of glutamic acid (Glu), arginine (Arg), and alanine (Ala) residues. This compound is often used in biochemical research due to its ability to penetrate cell membranes and interact with intracellular targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The myristoyl group is introduced at the N-terminus of the peptide chain through acylation with myristic acid. The reaction conditions often involve the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity of the final product. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: The peptide can participate in substitution reactions, where specific amino acid residues are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU and DIPEA are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups.
Applications De Recherche Scientifique
Myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The peptide’s ability to penetrate cell membranes makes it useful for studying intracellular signaling pathways and protein interactions.
Medicine: It is investigated for its potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.
Industry: The compound is used in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH involves its ability to interact with specific molecular targets within cells. The myristoyl group enhances the peptide’s hydrophobicity, facilitating its insertion into cell membranes. Once inside the cell, the peptide can bind to intracellular proteins, modulating their activity and influencing various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln: This compound is similar in structure but has a different sequence of amino acids, leading to distinct biological activities.
Myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH Trifluoroacetate: Another related compound with a similar myristoylated peptide structure.
Uniqueness
Myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. The presence of multiple glutamic acid residues may influence its solubility and interaction with other biomolecules.
Propriétés
Formule moléculaire |
C47H75N9O14 |
|---|---|
Poids moléculaire |
990.1 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C47H75N9O14/c1-3-4-5-6-7-8-9-10-11-12-16-21-37(57)52-36(29-31-18-14-13-15-19-31)45(68)56-35(24-27-40(62)63)44(67)55-34(23-26-39(60)61)43(66)54-33(22-25-38(58)59)42(65)53-32(20-17-28-50-47(48)49)41(64)51-30(2)46(69)70/h13-15,18-19,30,32-36H,3-12,16-17,20-29H2,1-2H3,(H,51,64)(H,52,57)(H,53,65)(H,54,66)(H,55,67)(H,56,68)(H,58,59)(H,60,61)(H,62,63)(H,69,70)(H4,48,49,50)/t30-,32-,33-,34-,35-,36-/m0/s1 |
Clé InChI |
DIRBXVLNYZWQHC-VCAFKBFISA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


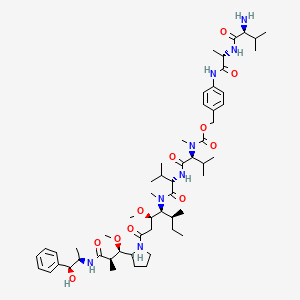
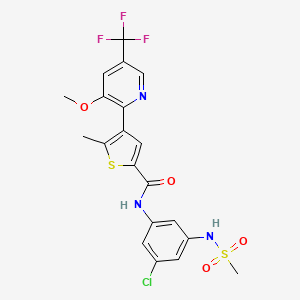
![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)
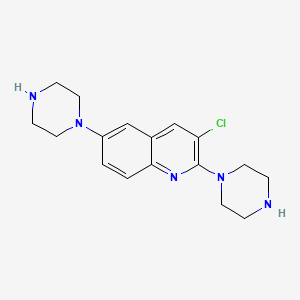
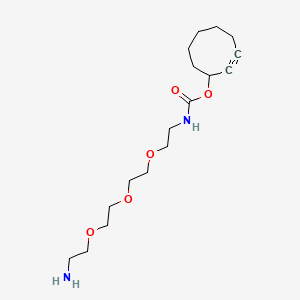
![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)
![tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)
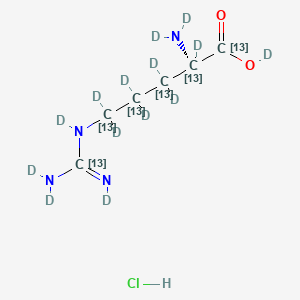
![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)
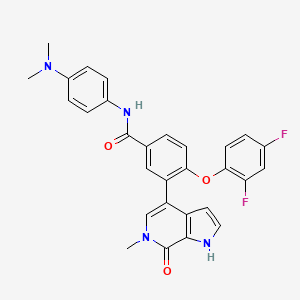
![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12376643.png)
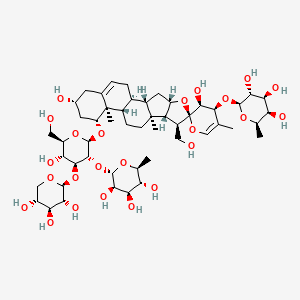
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)
